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Introduction

Fmoc-D-Asp(OAIl)-OH (9-fluorenylmethoxycarbonyl-D-aspartic acid (-allyl ester) is a critical
building block in modern peptide chemistry, particularly in solid-phase peptide synthesis
(SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and
the allyl protection of the side-chain carboxyl group, offer significant advantages for the
synthesis of complex, non-natural, or modified peptides. This guide provides an in-depth
overview of its chemical properties, applications, and detailed experimental protocols relevant
to its use in research and drug development. The incorporation of D-amino acids can enhance
peptide stability and bioavailability, making Fmoc-D-Asp(OAIl)-OH a valuable reagent for
developing therapeutic peptides.[1][2]

Core Data Summary

The key physicochemical properties of Fmoc-D-Asp(OAIl)-OH are summarized below. This
data is essential for reaction planning, characterization, and quality control in a laboratory
setting.
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Property Value References
CAS Number 177609-12-0 [3][4]
Molecular Formula C22H21NOs [31[4]
Molecular Weight 395.4 g/mol [4]
Appearance White to off-white solid [5]
Purity (typical) >98% (HPLC) [6]
Melting Point 111-119°C [61[7]
Optical Rotation []20/D +27+2%, ¢ = 1%n [6][7]
DMF
Storage Conditions 2°Cto 8°C [51617]
Solubility Slightly soluble in water [7]

Key Applications in Peptide Synthesis

Fmoc-D-Asp(OAIl)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis
(SPPS).[1] Its applications are centered around two key strategic advantages: the incorporation
of a D-amino acid and the use of an orthogonal protecting group for the side chain.

1. Orthogonal Protection Strategy: The allyl ester (OAll) protecting the B-carboxyl group is a
cornerstone of its utility. This group is stable to the mild basic conditions (e.g., piperidine in
DMF) used for the removal of the Na-Fmoc group during peptide chain elongation.[8][9] It is
also stable to the strong acidic conditions (e.g., trifluoroacetic acid) typically used for the final
cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting
groups (like Boc or tBu).[9] This orthogonality allows for the selective deprotection of the
aspartic acid side chain while the peptide is still attached to the solid support.[2][10]

2. Prevention of Aspartimide Formation: Aspartimide formation is a significant side reaction in
Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Asn motifs.[8] This unwanted
cyclization occurs under the basic conditions of Fmoc deprotection. The use of the allyl ester as
a side-chain protecting group is known to suppress this side reaction compared to more labile
esters like OtBu.[9]
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3. Synthesis of Modified and Cyclic Peptides: The ability to selectively deprotect the allyl group
on-resin opens up possibilities for site-specific modifications, such as the formation of lactam
bridges for peptide cyclization, which can enhance the peptide's activity and metabolic stability.
[11]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Fmoc-
D-Asp(OAII)-OH in the context of Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-D-Asp(OAll)-OH
in SPPS

This protocol describes the incorporation of Fmoc-D-Asp(OAIl)-OH into a growing peptide
chain on a solid support.

1. Resin Preparation:

o Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide
(DMF) for at least 30 minutes.[9]

2. Na-Fmoc Deprotection:

o Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes to remove the Fmoc
group from the N-terminus of the resin-bound peptide.[1][9][12]

o Repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure
complete deprotection.

e Thoroughly wash the resin with DMF (5 times) to remove piperidine and the Fmoc-adduct
byproducts.[9][12]

3. Amino Acid Activation and Coupling:

e In a separate vessel, dissolve Fmoc-D-Asp(OAIl)-OH (3-5 equivalents relative to resin
loading) and a suitable coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[9]
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e Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the amino acid
solution to pre-activate it for a few minutes.[9]

» Add the activated amino acid solution to the deprotected resin.

» Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle
agitation.[9]

4. Washing:

 After the coupling reaction, wash the resin thoroughly with DMF (5 times) to remove excess
reagents and byproducts.[9]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid
in the peptide sequence.

Protocol 2: Selective Deprotection of the Allyl (OAIl)
Side-Chain Protecting Group

This protocol outlines the on-resin removal of the allyl ester from the aspartic acid side chain, a
key step for subsequent modifications.

1. Resin Preparation:

o Swell the peptide-resin in a suitable solvent, typically dichloromethane (DCM) or a mixture of
chloroform, acetic acid, and N-methylmorpholine (CHCIs/AcOH/NMM).[9]

2. Deprotection Reaction:

e Prepare a solution of a palladium(0) catalyst, most commonly
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4), and an allyl scavenger.[9][13]
Phenylsilane (PhSiHs) is a frequently used scavenger.[11][14]

» The reaction is typically carried out by treating the resin with a solution of the palladium
catalyst (0.1-0.2 equivalents) and the scavenger (e.g., 5-10 equivalents of phenylsilane) in
an appropriate solvent like DCM or DMF.[9][15]
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e The deprotection is usually performed under an inert atmosphere (e.g., argon or nitrogen)
and can be conducted at room temperature.[11] Reaction times can vary from 30 minutes to
several hours.

» Recent advancements have shown that microwave-assisted deprotection at around 38°C
can significantly shorten the reaction time to a few minutes.[11][15]

3. Washing:

o Following the deprotection, the resin must be washed extensively to remove all traces of the
palladium catalyst and scavenger. A typical washing sequence would include DCM, DMF,
and solutions of chelating agents like sodium N,N-diethyldithiocarbamate to sequester any
residual palladium.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes
involving Fmoc-D-Asp(OAIl)-OH.
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Caption: Standard Fmoc-SPPS Cycle.
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Caption: On-Resin Allyl Group Deprotection Workflow.
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Caption: Orthogonal Protection Strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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